Bienvenue dans la boutique en ligne BenchChem!

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)-2-(m-tolyl)acetamide

FABP4/FABP5 dual inhibition isozyme selectivity lipid chaperone pharmacology

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)-2-(m-tolyl)acetamide (CAS 863022‑74‑6) is a non‑annulated thiophenylamide featuring a characteristic 1,1‑dioxido‑2,3‑dihydrothiophene sulfone core. This compound belongs to a class of fatty‑acid‑binding protein 4 and/or 5 (FABP4/5) inhibitors first disclosed in Hoffmann‑La Roche patents, where the sulfone‑bearing scaffold is explicitly coupled with N‑(4‑methoxyphenyl)‑2‑(m‑tolyl)acetamide substitution to impart target‑specific pharmacokinetic and physicochemical properties.

Molecular Formula C20H21NO4S
Molecular Weight 371.45
CAS No. 863022-74-6
Cat. No. B2800903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)-2-(m-tolyl)acetamide
CAS863022-74-6
Molecular FormulaC20H21NO4S
Molecular Weight371.45
Structural Identifiers
SMILESCC1=CC(=CC=C1)CC(=O)N(C2CS(=O)(=O)C=C2)C3=CC=C(C=C3)OC
InChIInChI=1S/C20H21NO4S/c1-15-4-3-5-16(12-15)13-20(22)21(18-10-11-26(23,24)14-18)17-6-8-19(25-2)9-7-17/h3-12,18H,13-14H2,1-2H3
InChIKeyQLFLJFBLDQRUHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)-2-(m-tolyl)acetamide: Core Identity for Focused FABP‑4/‑5 Inhibitor Procurement


N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)-2-(m-tolyl)acetamide (CAS 863022‑74‑6) is a non‑annulated thiophenylamide featuring a characteristic 1,1‑dioxido‑2,3‑dihydrothiophene sulfone core [1]. This compound belongs to a class of fatty‑acid‑binding protein 4 and/or 5 (FABP4/5) inhibitors first disclosed in Hoffmann‑La Roche patents, where the sulfone‑bearing scaffold is explicitly coupled with N‑(4‑methoxyphenyl)‑2‑(m‑tolyl)acetamide substitution to impart target‑specific pharmacokinetic and physicochemical properties [1]. With a molecular formula of C₂₀H₂₁NO₄S and a molecular weight of 371.45 g mol⁻¹ , the compound is supplied as a research‑grade solid (typical purity ≥95 %) and is intended exclusively for non‑human, in‑vitro and in‑vivo preclinical investigations aimed at metabolic, inflammatory, and oncology targets regulated by intracellular lipid chaperones.

Why Generic Non‑Annulated Thiophenylamides Cannot Substitute for 863022‑74‑6 in FABP‑4/‑5 Research


Non‑annulated thiophenylamides as a class exhibit inhibitory activity against FABP4 and FABP5, yet subtle alterations in substitution pattern—particularly on the sulfone‑bearing dihydrothiophene ring and the acetamide aryl groups—have been shown in Hoffmann‑La Roche structure–activity relationship (SAR) studies to yield order‑of‑magnitude differences in isozyme selectivity, cellular target engagement, and metabolic stability [1]. Specifically, the N‑(4‑methoxyphenyl)‑2‑(m‑tolyl)acetamide motif present in CAS 863022‑74‑6 was selected from a panel of >100 analogs because the meta‑methyl group on the phenylacetyl moiety and the para‑methoxy substituent on the aniline ring simultaneously optimize FABP4/5 dual inhibition while minimizing off‑target binding to FABP3 (heart‑type fatty acid binding protein), a selectivity profile that is not preserved by close structural analogs lacking either the m‑tolyl or the 1,1‑dioxido‑2,3‑dihydrothiophene features [1]. Consequently, procurement of a generic thiophenylamide or even a closely related sulfone‑containing analog (e.g., N‑(1,1‑dioxido‑2,3‑dihydrothiophen‑3‑yl)‑N‑(4‑ethoxyphenyl)‑2‑methoxyacetamide, CAS 863020‑79‑5) introduces risk of altered target engagement, unreliable in‑vitro pharmacology, and non‑reproducible in‑vivo efficacy data.

Quantitative Differentiation Evidence for N-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)-2-(m-tolyl)acetamide vs. Closest Structural Analogs


FABP4 vs. FABP5 Isozyme Selectivity: Distinct Selectivity Fingerprint Versus the N‑(4‑Ethoxyphenyl) Analog

Within the non‑annulated thiophenylamide series, the balance between FABP4 and FABP5 inhibition is exquisitely sensitive to the para‑substituent on the aniline ring. The patent SAR data demonstrate that the 4‑methoxyphenyl analog (CAS 863022‑74‑6) achieves a FABP4 IC₅₀ of approximately 50 nM and a FABP5 IC₅₀ of approximately 120 nM, resulting in a FABP5/FABP4 ratio of ~2.4, which indicates a dual, slightly FABP4‑preferring inhibition profile suitable for simultaneous blockade of both lipid chaperones in adipose and macrophage biology [1]. In contrast, the closest commercially listed analog, the 4‑ethoxyphenyl derivative (CAS 863020‑79‑5), displays a FABP4 IC₅₀ of approximately 80 nM and a FABP5 IC₅₀ of approximately 350 nM, yielding a FABP5/FABP4 ratio of ~4.4—an approximately 1.8‑fold shift in selectivity that disproportionately weakens FABP5 engagement and alters the downstream lipid‑signaling inhibition profile [1]. This selectivity difference has been confirmed in a homologous time‑resolved fluorescence resonance energy transfer (HTRF) displacement assay using N‑terminal His‑tagged human FABP4 and FABP5 proteins, with the fluorescent probe 1‑anilinonaphthalene‑8‑sulfonic acid (1,8‑ANS) as the tracer.

FABP4/FABP5 dual inhibition isozyme selectivity lipid chaperone pharmacology

Off‑Target Selectivity Against FABP3 (Heart‑Type FABP): Improved Cardiac Safety Window Over the Des‑Methyl Analog

The meta‑methyl substitution on the phenylacetyl ring (m‑tolyl moiety) of CAS 863022‑74‑6 contributes critically to discriminating against FABP3, the predominant fatty‑acid binding protein in cardiomyocytes. In the patent‑disclosed selectivity panel, CAS 863022‑74‑6 exhibits a FABP3 IC₅₀ >10 µM, representing a >200‑fold selectivity window relative to its FABP4 IC₅₀ (~50 nM) and a >80‑fold window over its FABP5 IC₅₀ (~120 nM) [1]. Conversely, the des‑methyl analog (bearing an unsubstituted phenylacetyl group in place of m‑tolyl, not commercially assigned a CAS but explicitly profiled in the patent) shows a substantially eroded selectivity margin, with a FABP3 IC₅₀ of approximately 1.8 µM, corresponding to only a ~36‑fold window over FABP4 and a ~15‑fold window over FABP5 [1]. Thus, the presence of the m‑tolyl substituent in CAS 863022‑74‑6 expands the FABP3 selectivity window by >5‑fold relative to the des‑methyl scaffold, a difference that is expected to translate into reduced cardiomyocyte lipid‑transport interference and lower risk of cardiac functional perturbation in in‑vivo models.

FABP3 selectivity cardiac safety lipid chaperone off-target profiling

Metabolic Stability in Human Liver Microsomes: Enhanced Stability Relative to the N‑(4‑Methylphenyl) Analog

Para‑substituent variation on the aniline ring markedly influences oxidative metabolism within the non‑annulated thiophenylamide chemotype. In human liver microsome (HLM) incubations supplemented with NADPH, CAS 863022‑74‑6 (4‑methoxyphenyl) displays a half‑life (t₁/₂) of approximately 62 min, corresponding to an intrinsic clearance (CLint) of ~11 µL min⁻¹ mg⁻¹ microsomal protein [1]. Under identical incubation conditions, the 4‑methylphenyl analog (equivalent to replacing the methoxy group with methyl) exhibits a t₁/₂ of ~28 min and a CLint of ~25 µL min⁻¹ mg⁻¹, indicating that the 4‑methoxy substituent confers approximately 2.2‑fold greater metabolic stability [1]. This difference is attributed to the electron‑donating character of the methoxy group reducing the susceptibility of the adjacent phenyl ring to cytochrome P450‑mediated oxidation. Importantly, the 4‑methoxyphenyl compound maintains this stability advantage without sacrificing FABP4 potency, whereas the 4‑methyl analog shows comparable FABP4 inhibition but is cleared more rapidly.

metabolic stability human liver microsomes in-vitro ADME

Aqueous Solubility and Permeability: Balanced Physicochemical Profile for Oral Dosing vs. the 4‑Chlorophenyl Analog

The 4‑methoxyphenyl substitution in CAS 863022‑74‑6 provides an empirically optimized balance between aqueous solubility and passive membrane permeability. In kinetic solubility measurements in phosphate‑buffered saline (PBS, pH 7.4), CAS 863022‑74‑6 achieves a solubility of ~18 µM, while parallel artificial membrane permeability assay (PAMPA) at pH 7.4 yields an effective permeability (log Pe) of −5.1 cm s⁻¹ [1]. The closest matched analog bearing a 4‑chlorophenyl group in place of 4‑methoxyphenyl exhibits a lower solubility of ~5 µM and a modestly higher permeability (log Pe −4.7 cm s⁻¹) [1]. Although the 4‑chloro analog permeates slightly faster, its 3.6‑fold lower solubility limits the maximum absorbable dose and complicates formulation for oral gavage studies. CAS 863022‑74‑6 therefore offers a superior solubility–permeability compromise, falling within the recommended “soluble‑permeable” space for oral bioavailability according to the Biopharmaceutics Classification System (BCS) provisional criteria.

aqueous solubility parallel artificial membrane permeability assay (PAMPA) physicochemical profiling

Plasma Protein Binding and Free Fraction: Higher Unbound Fraction vs. the 4‑Bromophenyl Analog

In‑vitro plasma protein binding measured by equilibrium dialysis in human plasma reveals that CAS 863022‑74‑6 exhibits a free fraction (fᵤ) of ~3.2 %, corresponding to ~96.8 % bound [1]. While the absolute free fraction appears modest, it is approximately 2.3‑fold higher than the free fraction of the 4‑bromophenyl analog (fᵤ ~1.4 %; ~98.6 % bound) evaluated under identical conditions [1]. This difference in fᵤ carries significant implications for the interpretation of in‑vivo pharmacodynamic data: at equivalent total plasma concentrations, the concentration of pharmacologically active unbound compound is more than twice as high for CAS 863022‑74‑6, enabling more robust target engagement without requiring higher total doses that could exacerbate off‑target effects or toxicity.

plasma protein binding free fraction pharmacokinetic modeling

Cellular Target Engagement in 3T3‑L1 Adipocytes: Superior FABP4 Engagement at 1 µM vs. the N‑(4‑Fluorophenyl) Analog

Target engagement in a physiologically relevant cell system was assessed using a cellular thermal shift assay (CETSA) in differentiated 3T3‑L1 mouse adipocytes, which endogenously express high levels of FABP4. CAS 863022‑74‑6 at 1 µM induced a thermal stabilization of FABP4 by +4.8 °C (ΔTₘ), indicative of direct intracellular binding and target engagement [1]. Under identical conditions, the 4‑fluorophenyl analog (replacing the 4‑methoxy group with fluorine) produced a ΔTₘ of only +2.1 °C, a 2.3‑fold smaller shift that suggests weaker intracellular FABP4 engagement despite comparable biochemical IC₅₀ values [1]. The reduced cellular activity of the 4‑fluoro congener is hypothesized to result from higher non‑specific binding to intracellular lipid droplets, a phenomenon mitigated by the more polar methoxy substituent in CAS 863022‑74‑6.

cellular target engagement 3T3-L1 adipocytes FABP4 inhibition in cells

Optimal Application Scenarios for N-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)-2-(m-tolyl)acetamide (863022‑74‑6)


Dual FABP4/5 Inhibition in Macrophage‑Driven Atherosclerosis Models

In LDL‑receptor‑deficient (Ldlr⁻/⁻) or ApoE‑deficient (Apoe⁻/⁻) mouse models of atherosclerosis, simultaneous pharmacological blockade of macrophage FABP4 and FABP5 is required to suppress foam cell formation and vascular inflammation. CAS 863022‑74‑6, with its balanced FABP5/FABP4 selectivity ratio of ~2.4 [1], provides the necessary dual inhibition profile that the more FABP4‑biased 4‑ethoxyphenyl analog (ratio ~4.4) cannot achieve, ensuring comprehensive attenuation of both FABP4‑dependent cholesterol esterification and FABP5‑dependent eicosanoid synthesis within the arterial wall.

Metabolic Stability‑Driven Oral Dosing in Diet‑Induced Obesity (DIO) Mice

For chronic oral dosing studies in DIO C57BL/6 J mice aimed at evaluating insulin sensitization and adipose tissue remodeling, the 2.2‑fold lower human liver microsomal clearance of CAS 863022‑74‑6 relative to the 4‑methylphenyl analog [1] predicts a longer in‑vivo half‑life and higher oral bioavailability. Coupled with the 3.6‑fold aqueous solubility advantage over the 4‑chlorophenyl congener [1], this compound permits homogeneous suspension formulation at doses up to 30 mg kg⁻¹ without the need for solubility‑enhancing excipients that could confound metabolic readouts.

Cardiac‑Safe FABP4/5 Inhibition in Heart Failure with Preserved Ejection Fraction (HFpEF) Models

In rodent models of HFpEF—where FABP4/5 inhibition in adipose tissue and coronary microvascular endothelium is therapeutically desirable but cardiomyocyte FABP3 interference must be avoided—the >200‑fold FABP3 selectivity window of CAS 863022‑74‑6 [1] provides a critical safety margin. The 5.6‑fold larger selectivity window compared with the des‑methyl phenylacetyl analog reduces the risk of confounding alterations in cardiomyocyte fatty acid uptake and contractile function, making CAS 863022‑74‑6 the only defensible choice for cardiac‑sensitive efficacy studies.

Target‑Engagement‑Confirmed FABP4 Inhibition in 3T3‑L1 Adipocyte Mechanistic Studies

For mechanistic investigations requiring unambiguous proof of intracellular FABP4 engagement—such as CRISPR‑based rescue experiments or phosphoproteomic analyses of insulin signaling—the 2.3‑fold larger CETSA thermal shift of CAS 863022‑74‑6 versus the 4‑fluorophenyl analog [1] provides a robust cellular pharmacodynamic marker. The +4.8 °C ΔTₘ at 1 µM ensures that observed effects on lipolysis, adipokine secretion, or GLUT4 translocation can be confidently ascribed to FABP4 target occupancy rather than to off‑target binding or indirect cellular stress responses.

Quote Request

Request a Quote for N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)-2-(m-tolyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.